(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-26-10-5-9-23-18(25)14(29-19(23)28)12-13-16(20-7-11-27-2)21-15-6-3-4-8-22(15)17(13)24/h3-4,6,8,12,20H,5,7,9-11H2,1-2H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCVIMYCARKDBM-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378212-71-6 | |
| Record name | 2-[(2-METHOXYETHYL)AMINO]-3-{(Z)-[3-(3-METHOXYPROPYL)-4-OXO-2-THIOXO-1,3 -THIAZOLIDIN-5-YLIDENE]METHYL}-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one , also known by its CAS number 386767-43-7, is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 422.53 g/mol. The structure includes a thiazolidinone moiety and a pyrido[1,2-a]pyrimidine unit, which are known for their diverse biological activities.
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Inhibition of Enzymatic Activity :
- The compound has been noted for its potential to inhibit human leukocyte elastase (HLE), an enzyme involved in various inflammatory processes. HLE plays a significant role in the degradation of extracellular matrix proteins, and its dysregulation is linked to diseases such as chronic obstructive pulmonary disease (COPD) and asthma .
- Antiproliferative Effects :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Case Studies
- Human Leukocyte Elastase Inhibition :
- Anticancer Activity :
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to (Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one exhibit significant anti-inflammatory activity. Molecular docking studies suggest that this compound can act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory pathway .
Anticancer Activity
The thiazolidinone derivatives have been studied for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a series of thiazolidinone derivatives, including compounds structurally related to this compound. The results demonstrated a dose-dependent inhibition of pro-inflammatory cytokines in cell cultures, supporting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of thiazolidinone derivatives against breast cancer cells. The study highlighted that these compounds not only inhibited cell proliferation but also enhanced the efficacy of standard chemotherapeutic agents. This suggests potential for combination therapy applications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxothiazolidinone Core
The thioxothiazolidinone moiety (C=S group) is susceptible to nucleophilic attack, particularly under basic conditions. Key reactions include:
-
Hydrolysis : The thioxo group (-C=S) can undergo hydrolysis to form a carbonyl group (-C=O) in acidic or alkaline media.
Example :This reaction is critical for modifying the electronic properties of the molecule .
-
Alkylation/Acylation : The sulfur atom in the thioxo group can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form thioethers or thioesters, respectively.
Electrophilic Substitution on the Pyrido-Pyrimidinone System
The pyrido-pyrimidinone ring’s electron-rich aromatic system participates in electrophilic substitution reactions. Common transformations include:
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Nitration : Nitric acid in sulfuric acid introduces nitro groups at positions ortho or para to the existing amino substituent.
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Halogenation : Bromine or chlorine can be introduced via electrophilic halogenation, enhancing derivatization potential .
Methoxy Groups
The methoxypropyl and methoxyethyl substituents undergo:
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Demethylation : Strong acids (e.g., HBr in acetic acid) cleave methoxy groups to hydroxyl derivatives, altering solubility and hydrogen-bonding capacity .
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Oxidation : The methoxypropyl chain can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
Amino Group
The secondary amine in the 2-methoxyethylamino group participates in:
-
Acylation : Reacts with acetyl chloride to form amides.
-
Reductive Alkylation : Forms tertiary amines via reaction with aldehydes/ketones in the presence of reducing agents like NaBH₃CN .
Reactivity of the Methylene Linker
The methylene bridge (-CH=) between the thioxothiazolidinone and pyrido-pyrimidinone systems shows dual reactivity:
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Oxidation : Forms a diketone derivative using oxidizing agents like KMnO₄.
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Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes to generate polycyclic structures .
Photochemical and Thermal Stability
The compound exhibits sensitivity to UV light and elevated temperatures:
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Photodegradation : UV exposure leads to cleavage of the thioxothiazolidinone ring, forming sulfonic acid derivatives.
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Thermal Rearrangement : Heating above 150°C induces ring contraction in the pyrido-pyrimidinone system, yielding fused quinazoline analogs .
Key Reaction Pathways and Conditions
Challenges and Optimization Strategies
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Steric Hindrance : Bulky substituents on the pyrido-pyrimidinone ring reduce reaction rates. Microwave-assisted synthesis improves yields in such cases.
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Regioselectivity : Electrophilic substitutions require directing groups (e.g., -NH-) to control positional outcomes .
-
Byproduct Formation : Thiol (-SH) byproducts from thioxo hydrolysis are mitigated using scavengers like iodoacetamide .
Preparation Methods
Cyclocondensation of 3-Aminopyridine Derivatives
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a modified Biginelli reaction. A representative protocol involves:
Reactants :
- Ethyl acetoacetate (1.2 equiv)
- 3-Amino-2-((2-methoxyethyl)amino)pyridine (1.0 equiv)
- Thiourea (1.5 equiv)
Conditions :
- Solvent: Acetic acid (glacial)
- Catalyst: Polyphosphoric acid (PPA, 0.1 equiv)
- Temperature: 100°C, reflux, 12 hours
- Yield: 58–65% after recrystallization (ethanol/water)
Mechanistic Insight :
The reaction proceeds through acid-catalyzed cyclocondensation, forming the pyrimidine ring via nucleophilic attack of the aminopyridine nitrogen on the activated β-ketoester.
Functionalization at C2 Position
The C2 amino group is introduced via nucleophilic substitution using 2-methoxyethylamine:
Reactants :
- 2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv)
- 2-Methoxyethylamine (3.0 equiv)
Conditions :
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (2.0 equiv)
- Temperature: 80°C, 8 hours
- Yield: 72%
Synthesis of 3-(3-Methoxypropyl)-2-thioxothiazolidin-4-one
Thiazolidinone Ring Formation
The thiazolidinone core is synthesized via cyclization of a mercaptoacetic acid derivative:
Reactants :
- 3-Methoxypropyl isothiocyanate (1.0 equiv)
- Mercaptoacetic acid (1.2 equiv)
Conditions :
- Solvent: Ethanol (anhydrous)
- Base: Triethylamine (1.5 equiv)
- Temperature: 25°C, 24 hours
- Yield: 85%
Reaction Equation :
$$
\text{C}4\text{H}9\text{ONCS} + \text{C}2\text{H}4\text{O}2\text{S} \xrightarrow{\text{Et}3\text{N}} \text{C}7\text{H}{11}\text{NO}2\text{S}2 + \text{H}_2\text{O}
$$
Purification and Characterization
- Recrystallization : Ethyl acetate/hexane (1:3)
- Melting Point : 142–144°C
- ¹H NMR (400 MHz, CDCl₃): δ 3.38 (s, 3H, OCH₃), 3.32 (t, 2H, CH₂O), 1.84 (quin, 2H, CH₂CH₂CH₂)
Knoevenagel Condensation for Methylene Bridge Formation
Reaction Optimization
The critical coupling step employs a Knoevenagel condensation to form the (Z)-configured methylene bridge:
Reactants :
- Pyrido[1,2-a]pyrimidin-4-one aldehyde (1.0 equiv)
- 3-(3-Methoxypropyl)-2-thioxothiazolidin-4-one (1.2 equiv)
Conditions :
- Solvent: Pyridine (anhydrous)
- Catalyst: Piperidine (0.2 equiv)
- Temperature: 90°C, 6 hours
- Yield: 52% (Z-isomer)
Key Consideration :
The Z-selectivity arises from steric hindrance between the pyrido[1,2-a]pyrimidine and thiazolidinone substituents, favoring the thermodynamically stable isomer.
Decarboxylation Side-Reactions
The Doebner modification is avoided due to the absence of carboxylic acid groups, ensuring minimal byproduct formation.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
To enhance throughput and reproducibility, industrial protocols employ continuous flow systems:
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 95°C |
| Catalyst Loading | 0.1 equiv piperidine |
| Productivity | 1.2 kg/day |
Advantages :
- Improved heat transfer and mixing efficiency.
- Reduced solvent consumption (50% decrease vs. batch).
Chromatographic Purification
- Stationary Phase : Silica gel (40–63 µm)
- Mobile Phase : Dichloromethane/methanol (95:5)
- Purity : ≥98% (HPLC)
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, DMSO-d₆):
- δ 8.41 (s, 1H, pyrimidine H8)
- δ 7.89 (d, 1H, H5, J = 6.2 Hz)
- δ 3.55 (t, 2H, OCH₂CH₂O)
- δ 3.33 (s, 3H, OCH₃)
¹³C NMR (151 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Byproduct Formation in Knoevenagel Step
- Major Byproduct : Aldol adduct (5–7%)
- Mitigation : Strict control of water content (<0.1% w/w).
Q & A
Basic: What synthetic methodologies are typically employed to prepare this compound, and what are the critical reaction intermediates?
Answer:
The synthesis involves multi-step condensation and cyclization reactions. A common approach includes:
Condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff base intermediates (e.g., 6-(3-substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione derivatives) .
Reaction with mercaptoacetic acid to introduce the thiazolidinone ring via cyclization, forming 2-thioxothiazolidin-4-one derivatives .
Methylene bridge formation between the pyrido[1,2-a]pyrimidinone and thiazolidinone moieties under reflux in ethanol, often requiring precise stoichiometric control to avoid side products .
Key characterization techniques : FT-IR (to confirm C=O, C=N, and S-H stretches), NMR (to verify stereochemistry and substituent positions), and X-ray crystallography (for Z/E isomer confirmation) .
Advanced: How can reaction parameters (e.g., base, solvent, temperature) be systematically optimized to enhance yield and purity?
Answer:
Optimization strategies include:
- Base selection : Weak bases (e.g., NaHCO₃) may minimize side reactions in acid-sensitive steps, while stronger bases (e.g., K₂CO₃) improve nucleophilic substitution efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, whereas ethanol or methanol is preferred for cyclization due to reflux stability .
- Temperature control : Lower temperatures (0–25°C) stabilize reactive intermediates (e.g., Appel salt derivatives), while higher temps (80–100°C) accelerate cyclization .
- Heuristic algorithms : Bayesian optimization or machine learning can predict optimal conditions by iteratively analyzing yield data from small-scale experiments .
Basic: What spectroscopic and chromatographic techniques are essential for structural elucidation?
Answer:
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substituent positions and stereochemistry; NOESY distinguishes Z/E isomers via spatial correlations .
- HPLC-MS : Validates molecular weight and purity, especially for detecting trace byproducts (e.g., open-chain intermediates) .
- X-ray crystallography : Resolves absolute configuration and crystal packing effects, critical for structure-activity relationship (SAR) studies .
Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) to ensure consistency .
- Compound stability : Perform stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation artifacts .
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to differentiate specific activity from non-specific toxicity .
- Mechanistic studies : Use fluorescent probes (e.g., ROS sensors) or enzyme inhibition assays to identify primary targets .
Advanced: What computational approaches are used to design derivatives with improved bioactivity?
Answer:
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like bacterial topoisomerases or kinases, guiding substituent modifications .
- QSAR modeling : Quantitative structure-activity relationship (QSAR) models correlate electronic (e.g., Hammett σ) or steric parameters with activity, prioritizing synthetic targets .
- DFT calculations : Assess thermodynamic stability of Z/E isomers and charge distribution to optimize reactivity .
Basic: What are the common challenges in scaling up the synthesis, and how are they addressed?
Answer:
- Low yields in cyclization steps : Use high-purity reagents and inert atmospheres to minimize side reactions .
- Isomer separation : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for Z/E isomer isolation .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 aldehyde-to-uracil ratio) and reaction time to suppress intermediates .
Advanced: How is the stereochemical integrity of the (Z)-isomer maintained during synthesis?
Answer:
- Steric hindrance : Bulky substituents (e.g., 3-methoxypropyl) favor the Z-configuration by disfavoring E-isomer formation during methylene bridge formation .
- Kinetic control : Rapid quenching (e.g., ice baths) after cyclization traps the thermodynamically less stable Z-isomer .
- Chiral auxiliaries : Temporary directing groups (e.g., Evans auxiliaries) enforce specific stereochemistry in early synthetic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
